2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(3-FLUOROPHENYL)-7-HYDROXY-6-{[(4-METHYLPHENYL)IMINO]METHYL}-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of functional groups, including an amino group, a fluorophenyl group, a hydroxy group, and a cyanide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-AMINO-4-(3-FLUOROPHENYL)-7-HYDROXY-6-{[(4-METHYLPHENYL)IMINO]METHYL}-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a coumarin derivative.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine source is introduced to the chromene core.
Functionalization with the fluorophenyl group: This can be done using a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency.
Addition of the hydroxy group: This step may involve hydroxylation reactions using oxidizing agents.
Incorporation of the cyanide group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-AMINO-4-(3-FLUOROPHENYL)-7-HYDROXY-6-{[(4-METHYLPHENYL)IMINO]METHYL}-4H-CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Coupling reactions: The fluorophenyl group can undergo further functionalization through coupling reactions such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(3-FLUOROPHENYL)-7-HYDROXY-6-{[(4-METHYLPHENYL)IMINO]METHYL}-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse biological activities.
Biological Research: Its unique chemical structure makes it a valuable tool for studying various biological processes and pathways.
Material Science: The compound’s properties can be exploited in the development of novel materials with specific functionalities, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(3-FLUOROPHENYL)-7-HYDROXY-6-{[(4-METHYLPHENYL)IMINO]METHYL}-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and hydroxy groups can form hydrogen bonds with target proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
2-AMINO-4-(3-FLUOROPHENYL)-7-HYDROXY-6-{[(4-METHYLPHENYL)IMINO]METHYL}-4H-CHROMEN-3-YL CYANIDE can be compared with other similar compounds, such as:
2-Amino-4-fluorophenol: This compound shares the amino and fluorophenyl groups but lacks the chromene core and cyanide group.
4-Hydroxycoumarin: This compound has a similar chromene core but lacks the amino, fluorophenyl, and cyanide groups.
2-Amino-4-(4-fluorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c] chromene: This compound has a similar structure but differs in the position and nature of some functional groups.
The uniqueness of 2-AMINO-4-(3-FLUOROPHENYL)-7-HYDROXY-6-{[(4-METHYLPHENYL)IMINO]METHYL}-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C24H18FN3O2 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-amino-4-(3-fluorophenyl)-7-hydroxy-6-[(4-methylphenyl)iminomethyl]-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C24H18FN3O2/c1-14-5-7-18(8-6-14)28-13-16-10-19-22(11-21(16)29)30-24(27)20(12-26)23(19)15-3-2-4-17(25)9-15/h2-11,13,23,29H,27H2,1H3 |
InChI Key |
YEAAPAXSZFGSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC3=C(C=C2O)OC(=C(C3C4=CC(=CC=C4)F)C#N)N |
Origin of Product |
United States |
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